molecular formula C9H11Cl2NO B571556 (R)-2-Amino-3-(3,4-dichlorophenyl)propan-1-ol CAS No. 849938-01-8

(R)-2-Amino-3-(3,4-dichlorophenyl)propan-1-ol

Cat. No.: B571556
CAS No.: 849938-01-8
M. Wt: 220.093
InChI Key: SDQHHIMPZYXBMS-SSDOTTSWSA-N
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Description

(R)-2-Amino-3-(3,4-dichlorophenyl)propan-1-ol is a chiral amino alcohol derivative characterized by a propan-1-ol backbone substituted with an amino group at position 2 and a 3,4-dichlorophenyl group at position 3. The 3,4-dichlorophenyl substituent confers electron-withdrawing properties, which may influence reactivity, solubility, and biological activity compared to compounds with alternative aromatic substituents .

Properties

IUPAC Name

(2R)-2-amino-3-(3,4-dichlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO/c10-8-2-1-6(4-9(8)11)3-7(12)5-13/h1-2,4,7,13H,3,5,12H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQHHIMPZYXBMS-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(CO)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](CO)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901273722
Record name (βR)-β-Amino-3,4-dichlorobenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849938-01-8
Record name (βR)-β-Amino-3,4-dichlorobenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849938-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-β-Amino-3,4-dichlorobenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(3,4-dichlorophenyl)propan-1-ol typically involves the reduction of 3-(3,4-dichlorophenyl)propanoic acid using lithium aluminium hydride (LAH) in tetrahydrofuran (THF) under an inert atmosphere . The reaction is carried out at 0°C and then allowed to warm to room temperature, followed by the addition of Rochelle’s salt to quench the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(3,4-dichlorophenyl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LAH) are used.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3,4-dichlorophenyl)propanal.

    Reduction: Formation of 3-(3,4-dichlorophenyl)propane.

    Substitution: Formation of N-acyl or N-alkyl derivatives.

Scientific Research Applications

®-2-Amino-3-(3,4-dichlorophenyl)propan-1-ol has various scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(3,4-dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, stereochemistry, and physical properties:

Compound Name CAS RN Molecular Formula Substituents Stereochemistry Molecular Weight (g/mol) Key Properties/Applications
(R)-2-Amino-3-(3,4-dichlorophenyl)propan-1-ol Not explicitly listed C₉H₁₀Cl₂NO 3,4-dichlorophenyl R-configuration ~234.10 (calculated) Hypothetical: Potential intermediate in drug synthesis
D(+)-2-Amino-3-phenyl-1-propanol 5267-64-1 C₉H₁₃NO Phenyl D(+)-enantiomer 151.20 mp 90–94°C; priced at JPY 3,900/1g
(R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol hydrochloride 154550-93-3 C₉H₁₃ClFNO 4-fluorophenyl R-configuration 227.66 Hydrochloride salt; used in chiral resolution studies
(1R,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL 2250242-77-2 C₁₀H₁₄ClNO 3-chloro-4-methylphenyl (1R,2R)-configuration 223.68 Specialty chemical with limited commercial data
(S)-2-Amino-3-(4-aminophenyl)propan-1-ol Not explicitly listed C₉H₁₃N₂O 4-aminophenyl S-configuration 179.21 Synthesized via sodium borohydride reduction; nitro-to-amine conversion
2-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol Not explicitly listed C₁₁H₁₇NO₃ 3,4-dimethoxyphenyl Not specified 223.26 Marketed for research; applications in material science
2-Amino-3-(2-chlorophenyl)propan-1-ol 37844-07-8 C₉H₁₁ClNO 2-chlorophenyl Not specified 199.65 Structural similarity score: 0.89 (vs. target compound)

Key Observations

Substituent Effects: Electron-Withdrawing Groups: The 3,4-dichlorophenyl group in the target compound enhances electrophilic reactivity compared to phenyl (D(+)-2-Amino-3-phenyl-1-propanol) or 4-fluorophenyl analogs . Electron-Donating Groups: The 3,4-dimethoxyphenyl substituent () increases solubility in polar solvents due to methoxy groups, contrasting with the hydrophobic dichlorophenyl group .

Stereochemical Influence :

  • Enantiomers like the (1R,2R)-configured chloro-methyl derivative () highlight the role of stereochemistry in biological activity and synthetic pathways .

Synthetic Routes: Sodium borohydride reduction is employed for nitro-to-amine conversion in (S)-2-Amino-3-(4-aminophenyl)propan-1-ol (), whereas other analogs may require distinct methods like etherification or salt formation .

Commercial Availability: D(+)-2-Amino-3-phenyl-1-propanol is widely available (JPY 3,900/1g), while hydrochlorides (e.g., ) and niche derivatives () cater to specialized research needs .

Biological Activity

(R)-2-Amino-3-(3,4-dichlorophenyl)propan-1-ol, an organic compound with the molecular formula C₉H₁₁Cl₂NO, has garnered attention for its diverse biological activities. The compound is characterized by its chiral nature, featuring an amino group (-NH₂) and a hydroxyl group (-OH) attached to a propanol backbone, along with a dichlorophenyl substituent. This unique structural configuration enables it to interact with various biological systems, particularly in pharmacology.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It has been shown to act as an inhibitor or modulator, influencing various biochemical pathways related to neurotransmitter systems. Notably, studies indicate its potential role in:

  • Enzyme Inhibition: The compound has demonstrated inhibitory effects on monoamine uptake, which is crucial for neurotransmitter regulation and has implications for mood disorders like depression and anxiety .
  • Receptor Binding: It may interact with nicotinic acetylcholine receptors (nAChRs), suggesting a potential application in smoking cessation therapies .

Biological Activity Overview

Research findings highlight several key aspects of the biological activity of this compound:

  • Neurotransmitter Uptake Inhibition:
    • The compound exhibits inhibitory effects on dopamine (DA), norepinephrine (NE), and serotonin (5HT) uptake, which are critical for mood regulation .
    • Its potency as a noncompetitive antagonist at α4β2-nAChRs has been established, with an IC₅₀ value comparable to that of known antidepressants .
  • Potential Therapeutic Applications:
    • Given its mechanism of action, this compound is being investigated for its potential use in treating neurodegenerative disorders and mood-related conditions.
    • The compound's ability to modulate neurotransmitter systems positions it as a candidate for further development in pharmacotherapy.

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
This compound Chiral; amino and hydroxyl groupsPotential antidepressant properties
3-(3,4-Dichlorophenyl)propan-1-ol Lacks amino groupNon-chiral; simpler structure
2-(3,4-Dichlorophenyl)propan-1-ol Different positioning of amino groupNon-chiral; altered stereochemistry
3-Amino-3-(3,4-dichlorophenyl)propan-1-ol Similar structure but different stereochemistryPotentially different biological activity

Case Studies and Research Findings

A number of studies have explored the biological implications of this compound:

  • In Vitro Studies:
    • Research indicates that this compound inhibits monoamine transporters effectively, leading to increased levels of neurotransmitters in synaptic clefts . This mechanism is crucial for developing antidepressant medications.
  • In Vivo Studies:
    • Animal models have shown that this compound can reduce nicotine-induced behaviors, highlighting its potential for smoking cessation strategies .

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